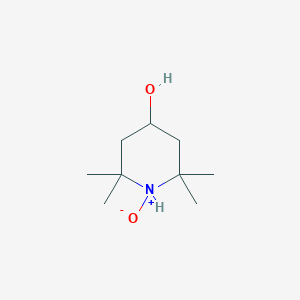

4-Hydroxy-2,2,6,6tetramethylpiperidin-1-oxide

Cat. No. B8303427

M. Wt: 173.25 g/mol

InChI Key: FAPCFNWEPHTUQK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05789464

Procedure details

220 g (5.5 mol) of sodium hydroxide are dissolved in 300 g of water and 700 g of ice in a 3-litre reactor having a stirrer and a cooling system. The sodium hydroxide solution is cooled to 10° C. and 526 g (5.0 mol) of aminoacetaldehyde dimethylacetal and 50 mg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxide (radical inhibitor) are added. 548.6 g (5.5 mol) of methacrylic acid chloride are slowly added at 10° C. to the solution over a period of 3.5 hours. When the addition is complete, the pH value drops slowly to 7.2 and amine can no longer be detected by GC. The reaction mixture is extracted with 500 ml of petroleum ether, and in order to remove impurities, the aqueous phase is saturated with sodium chloride and extracted three times with 500 ml of tert-butyl methyl ether. The organic phase is dried with magnesium sulfate, filtered and concentrated using a rotary evaporator. The resulting 882.2 g of yellowish oil are slowly stirred into 2000 ml of petroleum ether at -10° C. by means of an Ultraturax. The product crystallises, and is isolated by filtration and dried. 713.8 g of methacrylamidoacetaldehyde dimethylacetal (86% of theory), melting point 30°-32° C., are obtained; the product is 99.7% according to GC.

[Compound]

Name

ice

Quantity

700 g

Type

reactant

Reaction Step Two

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][NH2:7].[C:10](Cl)(=[O:14])[C:11]([CH3:13])=[CH2:12]>O.OC1CC(C)(C)[NH+]([O-])C(C)(C)C1>[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][NH:7][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

ice

|

|

Quantity

|

700 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

526 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CN)OC

|

|

Name

|

|

|

Quantity

|

50 mg

|

|

Type

|

catalyst

|

|

Smiles

|

OC1CC([NH+](C(C1)(C)C)[O-])(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

548.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)Cl

|

Step Six

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting 882.2 g of yellowish oil are slowly stirred into 2000 ml of petroleum ether at -10° C. by means of an Ultraturax

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture is extracted with 500 ml of petroleum ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in order to remove impurities

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with 500 ml of tert-butyl methyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase is dried with magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product crystallises

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is isolated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CNC(C(=C)C)=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 713.8 g | |

| YIELD: PERCENTYIELD | 86% | |

| YIELD: CALCULATEDPERCENTYIELD | 82.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |